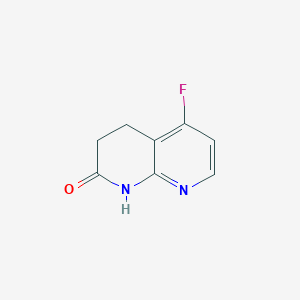

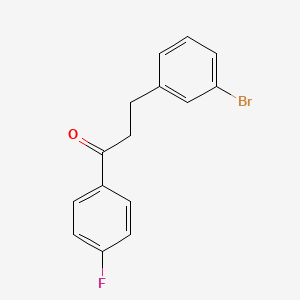

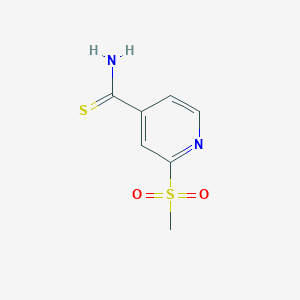

![molecular formula C12H8N2O3S B1532278 methyl 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate CAS No. 1086386-53-9](/img/structure/B1532278.png)

methyl 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate

Übersicht

Beschreibung

“Methyl 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate” is a chemical compound with the molecular formula C12H8N2O3S . It has an average mass of 260.268 Da and a monoisotopic mass of 260.025574 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrido[1,2-a]thieno[2,3-d]pyrimidine core with a methyl ester group attached . The SMILES representation of the molecule is COC(=O)c1cc2c(s1)nc3ccccc3c2=O .

Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm³, a boiling point of 482.7±55.0 °C at 760 mmHg, and a flash point of 245.8±31.5 °C . It has 5 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds . Its ACD/LogP is 0.67 .

Wissenschaftliche Forschungsanwendungen

Molecular Docking Studies

This compound has been utilized in molecular docking studies to predict its interaction with biological targets. The molecular docking approach helps in understanding the binding affinities and modes of action within the target sites, which is crucial for drug design and discovery .

Drug Design and Development

Due to its unique structure, this compound serves as a key intermediate in the synthesis of potential therapeutic agents. It’s particularly valuable in the design of inhibitors that can interact with various enzymes and receptors, influencing the development of new drugs .

Inhibitor of Carbonic Anhydrase

Research suggests that derivatives of this compound may act as inhibitors of carbonic anhydrase, an enzyme that plays a significant role in physiological processes like respiration and acid-base balance. Inhibiting this enzyme has therapeutic potential in treating conditions like glaucoma and edema .

Antimicrobial Agent Synthesis

The compound has been explored as a precursor in the synthesis of antimicrobial agents. Its structural framework is conducive to modifications that can enhance antimicrobial activity, making it a valuable asset in the fight against resistant strains of bacteria .

Antitumor Activity

There is evidence to suggest that related pyrimidine derivatives exhibit antitumor effects. By extension, methyl 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate could be a candidate for further exploration in cancer research, particularly in the synthesis of compounds with antitumor properties .

Schiff Base Derivative Synthesis

This compound is involved in the synthesis of Schiff base derivatives, which are known for their wide range of biological activities. These derivatives are studied for their potential applications in medicinal chemistry, including their use as antifungal and antibacterial agents .

Hirshfeld Surface Analysis

In crystallography, the compound’s derivatives have been subjected to Hirshfeld surface analysis to determine intermolecular interactions within the crystal structure. This analysis is vital for understanding the properties of the material and its potential applications in various fields .

Nanoarchitectonics

The compound has been used in the field of nanoarchitectonics, which involves designing and creating functional structures at the nanoscale. This application is at the forefront of nanotechnology, paving the way for advancements in materials science and engineering .

Eigenschaften

IUPAC Name |

methyl 2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3S/c1-17-12(16)8-6-7-10(18-8)13-9-4-2-3-5-14(9)11(7)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQLPOPKOTYTEJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)N=C3C=CC=CN3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]methyl}benzoate](/img/structure/B1532215.png)

![4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1532217.png)